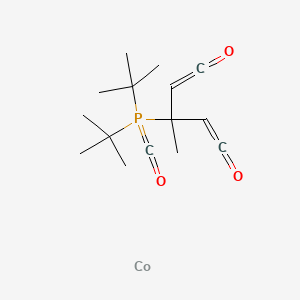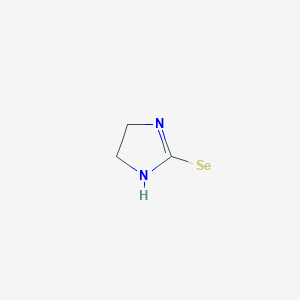
2-Imidazolidineselenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidineselenone is a heterocyclic compound containing selenium It is structurally related to imidazolidinones, featuring a five-membered ring with selenium incorporated into the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidineselenone typically involves the reaction of imidazolidine derivatives with selenium reagents. One common method is the reaction of imidazolidine with selenium dioxide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One approach is the catalytic incorporation of selenium into imidazolidine derivatives using metal catalysts. This method can be optimized for higher yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Imidazolidineselenone undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Imidazolidineselenone has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to selenium’s known anticancer properties.
Industry: It can be used in the development of advanced materials, including catalysts and semiconductors.
Mécanisme D'action
The mechanism by which 2-Imidazolidineselenone exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound may also interact with cellular pathways involved in apoptosis and cell proliferation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Imidazolidinone: Lacks selenium but shares a similar ring structure.
2-Imidazolidinethione: Contains sulfur instead of selenium.
2-Imidazolidinone derivatives: Various derivatives with different substituents on the ring.
Uniqueness: 2-Imidazolidineselenone is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s role in redox biology and its potential therapeutic benefits make this compound particularly interesting compared to its sulfur and oxygen analogues.
Propriétés
Numéro CAS |
33251-51-3 |
|---|---|
Formule moléculaire |
C3H5N2Se |
Poids moléculaire |
148.06 g/mol |
InChI |
InChI=1S/C3H5N2Se/c6-3-4-1-2-5-3/h1-2H2,(H,4,5) |
Clé InChI |
VNSMQFMLJOIFAC-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)


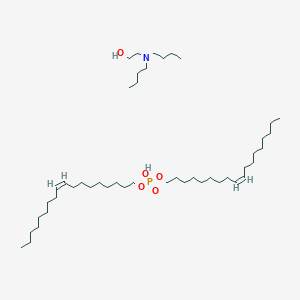
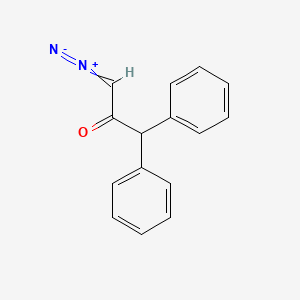
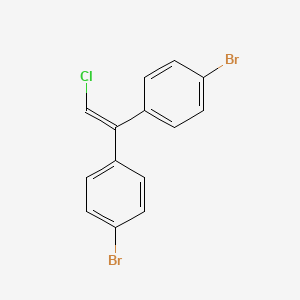
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)



![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)

